Ffagldd

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

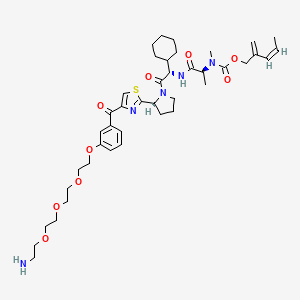

Ffagldd: is a peptide selective for matrix metalloproteinase 9 (MMP9) cleavage. It is primarily utilized for the cytosolic delivery of the anticancer drug doxorubicin, achieving controlled, gradual drug delivery and release both temporally and spatially . The molecular formula of this compound is C37H49N7O12, and it has a molecular weight of 783.82 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Ffagldd can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted side reactions. After the peptide chain is fully assembled, it is cleaved from the solid support and purified .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain it in a stable, powdered form .

化学反応の分析

Types of Reactions: Ffagldd undergoes enzymatic cleavage by matrix metalloproteinase 9, which is a type of protease. This cleavage is essential for its function in drug delivery .

Common Reagents and Conditions:

Enzymatic Cleavage: Matrix metalloproteinase 9 is the primary enzyme involved in the cleavage of this compound.

Major Products Formed: The primary product formed from the enzymatic cleavage of this compound is a shorter peptide fragment that retains the ability to self-assemble and encapsulate drugs .

科学的研究の応用

Ffagldd has several scientific research applications, including:

Drug Delivery: this compound is used for the controlled delivery of doxorubicin, an anticancer drug. .

Nanomedicine: this compound is utilized in the development of stimuli-responsive polymeric micelles for drug delivery and cancer therapy.

作用機序

Ffagldd exerts its effects through selective cleavage by matrix metalloproteinase 9. Upon cleavage, the peptide undergoes self-assembly into micelles or fibers, which can encapsulate and gradually release drugs such as doxorubicin . The molecular targets involved in this process include matrix metalloproteinase 9 and the cellular components responsible for drug uptake and release .

類似化合物との比較

PhAc-FFAGLDD: Another peptide selective for matrix metalloproteinase 9 cleavage, used for similar drug delivery applications.

GFFLGLDD: A peptide with similar self-assembly properties and applications in drug delivery.

Uniqueness: Ffagldd is unique in its ability to achieve controlled, gradual drug delivery and release both temporally and spatially. Its selectivity for matrix metalloproteinase 9 cleavage and self-assembly properties make it particularly effective for targeted cancer therapy and nanomedicine applications .

特性

分子式 |

C37H49N7O12 |

|---|---|

分子量 |

783.8 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C37H49N7O12/c1-20(2)14-25(35(53)43-27(17-30(46)47)36(54)44-28(37(55)56)18-31(48)49)41-29(45)19-39-32(50)21(3)40-34(52)26(16-23-12-8-5-9-13-23)42-33(51)24(38)15-22-10-6-4-7-11-22/h4-13,20-21,24-28H,14-19,38H2,1-3H3,(H,39,50)(H,40,52)(H,41,45)(H,42,51)(H,43,53)(H,44,54)(H,46,47)(H,48,49)(H,55,56)/t21-,24-,25-,26-,27-,28-/m0/s1 |

InChIキー |

YCKBDKHHAOMCFB-NICUNNCGSA-N |

異性体SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N |

正規SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

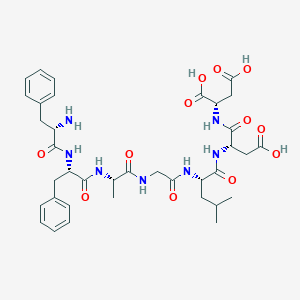

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)

![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)

![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)